- Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines, Journal of Organic Chemistry, 2017, 82(6), 3284-3290

Cas no 93-37-8 (2,7-Dimethylquinoline)

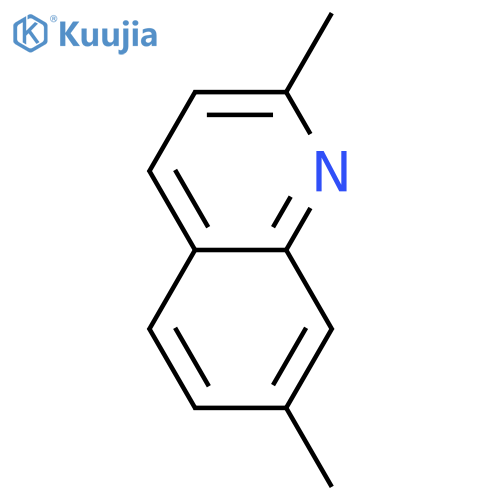

2,7-Dimethylquinoline structure

Nome del prodotto:2,7-Dimethylquinoline

2,7-Dimethylquinoline Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,7-Dimethylquinoline

- Quinoline,2,7-dimethyl-

- 2,7-Dimethylquinoline1000µg

- 2,7-Dimethylquinoline (ACI)

- m-Toluquinaldine

- NSC 5240

- 2,7-Dimethyl-quinoline

- DTXSID0059085

- 93-37-8

- Quinoline, 2,7-dimethyl-

- NSC5240

- DB-057396

- BDBM50159253

- SB67626

- I11455

- NSC-5240

- AS-49542

- Quinoline,7-dimethyl-

- MFCD00006763

- CS-0119502

- 2,7-Dimethylquinoline, 99%

- CHEMBL194876

- DTXCID1048835

- NS00039552

- AKOS015897204

- SCHEMBL951793

- EINECS 202-242-4

- 7K9YKG6MZP

- UNII-7K9YKG6MZP

-

- MDL: MFCD00006763

- Inchi: 1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3

- Chiave InChI: QXKPLNCZSFACPU-UHFFFAOYSA-N

- Sorrisi: N1C(C)=CC=C2C=1C=C(C)C=C2

Proprietà calcolate

- Massa esatta: 157.089149g/mol

- Carica superficiale: 0

- XLogP3: 3

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta legami ruotabili: 0

- Massa monoisotopica: 157.089149g/mol

- Massa monoisotopica: 157.089149g/mol

- Superficie polare topologica: 12.9Ų

- Conta atomi pesanti: 12

- Complessità: 155

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Aghi come cristalli.

- Densità: 1.0491 (estimate)

- Punto di fusione: 58-60 °C(lit.)

- Punto di ebollizione: 264.55°C

- Punto di infiammabilità: 106.5°C

- Indice di rifrazione: 1.6106 (estimate)

- PSA: 12.89000

- LogP: 2.85160

- Solubilità: Solubile in etanolo, etere e benzene.

2,7-Dimethylquinoline Informazioni sulla sicurezza

2,7-Dimethylquinoline Dati doganali

- CODICE SA:2933499090

- Dati doganali:

Codice doganale cinese:

2933499090Panoramica:

2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,7-Dimethylquinoline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB460476-1 g |

2,7-Dimethylquinoline, 95%; . |

93-37-8 | 95% | 1g |

€280.10 | 2023-06-15 | |

| abcr | AB460476-250 mg |

2,7-Dimethylquinoline, 95%; . |

93-37-8 | 95% | 250mg |

€146.00 | 2023-06-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-100MG |

2,7-dimethylquinoline |

93-37-8 | 95% | 100MG |

¥ 125.00 | 2023-04-12 | |

| Alichem | A189004003-1g |

2,7-Dimethylquinoline |

93-37-8 | 95% | 1g |

$441.00 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-100mg |

2,7-dimethylquinoline |

93-37-8 | 95% | 100mg |

¥180.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-250mg |

2,7-dimethylquinoline |

93-37-8 | 95% | 250mg |

¥302.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-500mg |

2,7-dimethylquinoline |

93-37-8 | 95% | 500mg |

¥432.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-1g |

2,7-dimethylquinoline |

93-37-8 | 95% | 1g |

¥655.0 | 2024-04-16 | |

| A2B Chem LLC | AC84494-1g |

2,7-Dimethylquinoline |

93-37-8 | 98% | 1g |

$55.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-50.0g |

2,7-dimethylquinoline |

93-37-8 | 95% | 50.0g |

¥19699.0000 | 2024-07-20 |

2,7-Dimethylquinoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid , 2,4,6-Trimethylpyridine , Palladium diacetate Solvents: Ethanol ; 16 h, 150 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Gold (titania-containing nanoparticles) , Titania (gold-containing nanoparticles) ; 5 h, 30 °C

Riferimento

- One-pot photocatalytic synthesis of quinaldines from nitroarenes with Au loaded TiO2 nanoparticles, Catalysis Communications, 2011, 12(6), 389-393

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Titania , Atomic nitrogen ; 4 h, 30 °C

Riferimento

- Facile Synthesis of 2-Methylquinolines From Anilines on Mesoporous N-Doped TiO2 Under UV and Visible Light, Synthesis and Reactivity in Inorganic, 2013, 43(4), 500-508

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Sodium thiosulfate , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Chloroform , Toluene ; 5 - 15 h, 25 °C

1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile , Dimethylacetamide ; 3 - 5 h, 25 °C

1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile , Dimethylacetamide ; 3 - 5 h, 25 °C

Riferimento

- Sequential Photoredox Catalysis for Cascade Aerobic Decarboxylative Povarov and Oxidative Dehydrogenation Reactions of N-Aryl α-Amino Acids, Advanced Synthesis & Catalysis, 2018, 360(9), 1754-1760

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Palladium chloride Solvents: Acetonitrile ; 24 h, 80 °C

Riferimento

- Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein, United States, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- The rhodium complex-catalyzed synthesis of quinolines from aminoarenes and aliphatic aldehydes, Bulletin of the Chemical Society of Japan, 1981, 54(11), 3460-5

Metodo di produzione 7

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid , Pyridine , Palladium chloride ; 16 h, 150 °C

Riferimento

- Preparation method of quinoline derivatives, China, , ,

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Preparation of benzazole derivatives for treating allergy disorders, Japan, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Titania (Au-doped) ; 4 h, heated; 30 min, 30 ± 1 °C

Riferimento

- Au-doped TiO2 nanoparticles for selective photocatalytic synthesis of quinaldines from anilines in ethanol, Tetrahedron Letters, 2010, 51(37), 4911-4914

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: Platinum , Titania Solvents: Ethanol ; 5 h, 30 °C

Riferimento

- Novel redox photocatalyst Pt-TiO2 for the synthesis of 2-methylquinolines from nitroarenes, Bulletin of the Chemical Society of Japan, 2011, 84(9), 953-959

Metodo di produzione 12

Condizioni di reazione

1.1 Catalysts: Silver , Titania Solvents: Ethanol ; 3 h, 30 °C

Riferimento

- Cost effective one-pot photocatalytic synthesis of quinaldines from nitroarenes by silver loaded TiO2, Journal of Molecular Catalysis A: Chemical, 2011, 351, 52-61

Metodo di produzione 13

Condizioni di reazione

Riferimento

- Orientation effects in the synthesis of quinoline derivatives, Tetrahedron, 1983, 39(17), 2831-41

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Thermolysis of polyazapentadienes. Part 7. An unambiguous route to 7-substituted quinolines from cinnamaldehyde derivatives, Journal of the Chemical Society, 1984, (7), 1569-72

Metodo di produzione 15

Condizioni di reazione

1.1 Solvents: Ethanol ; 5 h, 30 °C

Riferimento

- Nano N-TiO2 mediated selective photocatalytic synthesis of quinaldines from nitrobenzenes, RSC Advances, 2012, 2(7), 2848-2855

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Cupric acetate Catalysts: Silver hexafluoroantimonate , Bis(dichloro(η6-p-cymene)ruthenium) Solvents: 1,4-Dioxane ; 20 h, 140 °C

Riferimento

- Carboxylate-assisted ruthenium(II)-catalyzed C-H activations of monodentate amides with conjugated alkenes, Organic Chemistry Frontiers, 2015, 2(9), 1035-1039

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene , Water ; 1 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

Riferimento

- Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives, Synthetic Communications, 2010, 40(15), 2336-2340

Metodo di produzione 18

Condizioni di reazione

1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ; 8.5 h, 80 °C

Riferimento

- Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers, Tetrahedron Letters, 2014, 55(15), 2406-2409

Metodo di produzione 19

Condizioni di reazione

1.1 Catalysts: Ferric chloride hexahydrate Solvents: Carbon tetrachloride ; 2 h, 140 °C; 140 °C → 20 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized

Riferimento

- Synthesis of substituted quinolines by the reaction of anilines with alcohols and CCl4 in the presence of Fe-containing catalysts, Russian Chemical Bulletin, 2013, 62(1), 133-137

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Dimethylzinc , Lithium tert-butoxide Solvents: Toluene ; 3 h, 120 °C

Riferimento

- ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism, Journal of the American Chemical Society, 2020, 142(30), 13235-13245

2,7-Dimethylquinoline Raw materials

2,7-Dimethylquinoline Preparation Products

2,7-Dimethylquinoline Letteratura correlata

-

L. Gomathi Devi,R. Kavitha RSC Adv. 2014 4 28265

-

2. 559. Quinaldine and 4-hydroxyquinaldine derivatives from m-chloroaniline and m-toluidineA. M. Spivey,F. H. S. Curd J. Chem. Soc. 1949 2656

-

Xiaodong Jia,Shiwei Lü,Yu Yuan,Xuewen Zhang,Liang Zhang,Liangliang Luo Org. Biomol. Chem. 2017 15 2931

-

Jianwen Tian,Xiaohui He,Jingyin Liu,Xiaodan Deng,Defu Chen RSC Adv. 2016 6 22908

-

Hazmi Tajuddin,Peter Harrisson,Bianca Bitterlich,Jonathan C. Collings,Neil Sim,Andrei S. Batsanov,Man Sing Cheung,Soichiro Kawamorita,Aoife C. Maxwell,Lena Shukla,James Morris,Zhenyang Lin,Todd B. Marder,Patrick G. Steel Chem. Sci. 2012 3 3505

93-37-8 (2,7-Dimethylquinoline) Prodotti correlati

- 5649-36-5(2,6-Dimethyl-1H-indole)

- 877-43-0(2,6-Dimethylquinoline)

- 1196-79-8(2,5-Dimethyl-1H-indole)

- 85-06-3(3-Methylbenzo[f]quinoline)

- 2243-89-2(2,4,6-trimethylquinoline)

- 72681-37-9(2,6,7-Trimethylquinoline)

- 1198-37-4(2,4-Dimethylquinoline)

- 95-20-5(2-Methylindole)

- 1217764-54-9((R)-Fluoxetine-d5 Hydrochloride)

- 2640898-94-6(3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-37-8)2,7-DIMETHYLQUINOLINE

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:93-37-8)2,7-Dimethylquinoline

Purezza:99%

Quantità:5g

Prezzo ($):337.0